5-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
5-METHANESULFONYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazepine core, a morpholine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: Other compounds in this class may share similar core structures but differ in their substituents.
Morpholine Derivatives: Compounds with a morpholine ring may exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets 5-METHANESULFONYL-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is the combination of its structural features, which may confer unique properties in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C22H25N3O6S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
5-methylsulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C22H25N3O6S/c1-32(28,29)25-11-10-20(31-19-9-5-4-8-18(19)25)21(26)23-17-7-3-2-6-16(17)22(27)24-12-14-30-15-13-24/h2-9,20H,10-15H2,1H3,(H,23,26) |
InChI Key |
OHWQEJOEJLSYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 |
Origin of Product |
United States |
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